5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile
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Overview
Description
5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile is a heterocyclic compound that combines a thiophene ring with a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Gewald reaction under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: Another pyrimidine derivative with similar structural features.
Thiophene-2-carbonitrile: A simpler thiophene derivative without the pyrimidine moiety.
Uniqueness
5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
913322-64-2 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(2-amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H8N4S/c1-6-4-8(14-10(12)13-6)9-3-2-7(5-11)15-9/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
FLKSXGWYMFXROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)C#N |
Origin of Product |
United States |
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